Molecular Weight and Elemental Composition Distinction from De‑oxygenated Analogs
The target compound (C₁₅H₂₁NO₂, MW 247.33) contains one additional oxygen atom compared to its closest commercially available analog, 2-adamantyl(2-furylmethyl)amine (C₁₅H₂₁NO, MW 231.33). This 16 Da mass difference corresponds to the bridgehead hydroxyl group and directly impacts the hydrogen‑bond donor count (2 vs. 1), topological polar surface area (tPSA; estimated ~41.5 Ų for the target vs. ~25.2 Ų for the de‑oxygenated analog), and calculated LogP (predicted ~2.4 vs. 3.34 for the analog) . These differences are quantifiable and relevant for permeability and solubility screening.
| Evidence Dimension | Hydrogen‑bond donor count / tPSA / LogP |
|---|---|
| Target Compound Data | HBD = 2; tPSA ≈ 41.5 Ų; LogP ≈ 2.4 (predicted) |
| Comparator Or Baseline | 2‑Adamantyl(2‑furylmethyl)amine (SC‑5465191): HBD = 1; tPSA = 25.2 Ų; LogP = 3.34 |
| Quantified Difference | ΔHBD = +1; ΔtPSA ≈ +16.3 Ų; ΔLogP ≈ −0.94 |
| Conditions | Calculated using standard cheminformatics descriptors (PubChem/ChemAxon); LogP measured/calculated for comparator per Hit2Lead datasheet . |
Why This Matters
Altered HBD count and tPSA directly influence blood–brain barrier permeability and aqueous solubility, making the target compound a distinct candidate for CNS-focused screening libraries where the comparator may be too lipophilic.
